trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

描述

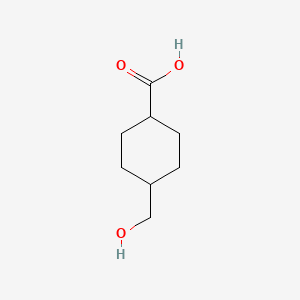

trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid (C₈H₁₄O₃, MW 158.20 g/mol) is a cyclohexane derivative featuring a hydroxymethyl (-CH₂OH) group and a carboxylic acid (-COOH) group in the trans configuration on the cyclohexane ring. This compound is a key intermediate in synthesizing dendrimers and functionalized polymers due to its stereochemical rigidity and hydrogen-bonding capacity . Its crystal structure, determined via X-ray diffraction, reveals a chair conformation for the cyclohexane ring and centrosymmetric dimer formation via O–H⋯O hydrogen bonds . The compound’s stability and reactivity make it valuable in materials science and medicinal chemistry, particularly for modifying polyamidoamine (PAMAM) dendrimers to enhance hydrophobicity or introduce stereospecific linkers .

Structure

3D Structure

属性

IUPAC Name |

4-(hydroxymethyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7,9H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMIUUBKKPIDBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20158375, DTXSID601241798 | |

| Record name | Cyclohexanecarboxylic acid, 4-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-(Hydroxymethyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13380-84-2, 73094-35-6, 66185-74-8 | |

| Record name | 4-(Hydroxymethyl)cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13380-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarboxylic acid, 4-(hydroxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013380842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxylic acid, 4-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-(Hydroxymethyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Hydroxymethyl)cyclohexanecarboxylic Acid (cis- and trans- mixture) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-(Hydroxymethyl)cyclohexanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid typically involves the oxidation of cyclohexane to cyclohexanone, followed by a reaction with formaldehyde under basic conditions to form trans-4-(Hydroxymethyl)cyclohexanone. This intermediate is then subjected to a dehydration reaction to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale oxidation processes and subsequent chemical reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial in these processes to achieve efficient production .

化学反应分析

Types of Reactions

Oxidation: trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: This compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

Substitution Reagents: Halogens, Nucleophiles

Major Products Formed

Oxidation: Formation of cyclohexanone derivatives

Reduction: Formation of cyclohexanol derivatives

Substitution: Formation of various substituted cyclohexane derivatives

科学研究应用

Scientific Research Applications

trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid has been utilized in various research areas:

Biochemical Research

- This compound serves as a critical intermediate in the synthesis of various biologically active molecules. Its structural features allow it to participate in reactions that modify biological pathways, making it valuable for studying metabolic processes.

Pharmaceutical Development

- The compound is explored for its potential therapeutic applications, particularly in the development of anti-inflammatory and analgesic drugs. Its structural analogs have shown promise in modulating pain pathways and reducing inflammation.

Polymer Chemistry

- In polymer science, this compound is used to synthesize polyesters and other polymeric materials. Its hydroxymethyl group can serve as a reactive site for polymerization processes, enhancing material properties.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anti-inflammatory effects | Demonstrated that derivatives of this compound exhibited significant inhibition of COX enzymes, suggesting potential as anti-inflammatory agents. |

| Study B | Biocompatibility | Evaluated the biocompatibility of polymers derived from this compound; results indicated low cytotoxicity in vitro, supporting its use in biomedical applications. |

| Study C | Drug delivery systems | Investigated the use of this compound in drug delivery formulations; findings showed enhanced drug solubility and release profiles compared to traditional carriers. |

作用机制

The mechanism of action of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl and carboxylic acid groups play a crucial role in its reactivity and binding properties. These functional groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s biological and chemical activities .

相似化合物的比较

Key Observations :

- Substituent Effects: The hydroxymethyl group enhances polarity compared to ethyl (hydrophobic) and aminomethyl (basic) groups. This influences solubility and interaction with biological targets .

- Crystal Packing : Both trans-4-(Hydroxymethyl) and trans-4-(Phenylsulfonyloxy)methyl derivatives form hydrogen-bonded dimers, stabilizing their crystal lattices .

Tranexamic Acid vs. Hydroxymethyl Derivative

- Bioavailability: Tranexamic acid (TXA) has low oral bioavailability (37% urinary recovery), while its prodrugs (e.g., Kabi 2161) achieve >80% recovery due to enhanced absorption . The hydroxymethyl derivative lacks the NH₂ group critical for TXA’s antifibrinolytic activity but may serve as a prodrug precursor.

- Binding Affinity: In docking studies with plasminogen’s Kringle 1 domain, trans-4-(Aminomethyl)cyclohexanecarboxylic acid (AMCHA, TXA) showed higher binding affinity (ΔG = -5.2 kcal/mol) than the hydroxymethyl analogue, attributed to NH₂–protein interactions .

Anti-Ulcer Activity of cis/Isomers

生物活性

trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid (CAS No. 66185-74-8) is a cyclohexane derivative that has garnered attention for its potential biological activities. This compound features a hydroxymethyl group and a carboxylic acid functional group, which may contribute to its interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, therapeutic applications, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 158.20 g/mol

- InChI Key : VQMIUUBKKPIDBN-UHFFFAOYSA-N

- Log P (octanol-water partition coefficient) : Approximately 0.83, indicating moderate lipophilicity and potential for membrane permeability .

Absorption and Distribution

This compound exhibits high gastrointestinal absorption and is permeant across the blood-brain barrier, suggesting potential central nervous system effects . The compound is not a substrate for major cytochrome P450 enzymes, indicating a lower risk of drug-drug interactions related to metabolism .

Biological Activities

Efficacy in Melasma Treatment

A randomized controlled trial assessed the effectiveness of a topical formulation containing trans-4-(aminomethyl)cyclohexanecarboxylic acid in Thai adults with melasma. The study measured changes in melanin levels using relative melanin value (RMV) and Melasma Area and Severity Index (MASI). Key findings included:

- Week 6 : Statistically significant reduction in RMV (P = 0.005).

- Week 8 : Significant differences in MASI scores were observed (P = 0.027).

- Adverse events were minimal and comparable between treatment and control groups .

Comparative Analysis of Related Compounds

| Compound Name | CAS No. | Biological Activity |

|---|---|---|

| This compound | 66185-74-8 | Potential antimicrobial; anti-inflammatory properties |

| trans-4-Aminomethylcyclohexanecarboxylic Acid | 66185-73-7 | Effective in treating melasma |

| Cyclohexane-1,2-dicarboxylic Acid | 2305-30-8 | Studied for various pharmacological effects |

常见问题

Q. What are the recommended synthetic routes for trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid?

A common approach involves reducing a precursor such as trans-4-formylcyclohexanecarboxylic acid methyl ester (CAS 54274-80-5) using sodium borohydride or catalytic hydrogenation. The formyl group is reduced to a hydroxymethyl group, followed by hydrolysis of the ester to yield the carboxylic acid. Purity optimization may require recrystallization or column chromatography, with progress monitored by TLC or HPLC .

Q. How can the structural integrity of this compound be confirmed?

- X-ray crystallography : Single-crystal analysis using programs like SHELXL or ORTEP-3 can determine the trans-configuration and hydrogen-bonding network .

- NMR spectroscopy : H and C NMR can identify the cyclohexane ring conformation (chair vs. boat) and hydroxymethyl/carboxylic acid substituents. For example, axial vs. equatorial positioning affects splitting patterns .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (CHO, 158.20 g/mol) .

Q. What are the critical purity considerations for this compound?

Commercial batches (e.g., TCI America™, 98.0+% purity) often use GC or HPLC to detect residual solvents or by-products like cis-isomers. Researchers should validate purity via:

- Chiral HPLC : To rule out enantiomeric impurities.

- Karl Fischer titration : For moisture content, critical in hygroscopic samples .

Advanced Research Questions

Q. How does the trans-configuration influence the compound’s reactivity in multi-step synthesis?

The trans-arrangement of substituents on the cyclohexane ring minimizes steric strain, favoring axial-equatorial positioning. This conformation enhances stability in reactions such as esterification or amide coupling. Computational modeling (e.g., DFT) can predict regioselectivity in nucleophilic attacks on the hydroxymethyl group .

Q. What methodologies assess enantiomeric purity in derivatives of this compound?

- Chiral stationary-phase HPLC : Effective for separating enantiomers of cyclohexane derivatives (e.g., using amylose-based columns).

- Circular dichroism (CD) : Detects optical activity differences in chiral intermediates.

- X-ray crystallography : Resolves absolute configuration when co-crystallized with chiral auxiliaries .

Q. How can this compound serve as a building block in drug discovery?

Its hydroxymethyl and carboxylic acid groups enable diverse functionalization:

- Esterification/Amidation : For prodrug development (e.g., methyl esters for enhanced bioavailability) .

- Conformational studies : SAXS or SE-HPLC can analyze hydrodynamic properties of derivatives, critical for pharmacokinetic profiling .

- Peptide mimetics : The rigid cyclohexane scaffold mimics proline-like secondary structures in bioactive peptides .

Q. What analytical challenges arise in quantifying trace impurities during scale-up?

- LC-MS/MS : Detects sub-0.1% impurities like cis-isomers or oxidation by-products (e.g., formyl derivatives).

- Stability-indicating assays : Forced degradation studies (heat, light, pH) identify labile functional groups (e.g., hydroxymethyl oxidation to formyl) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。